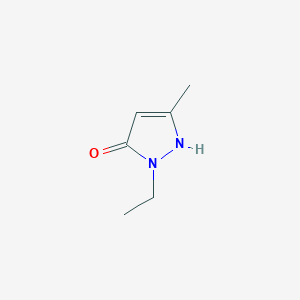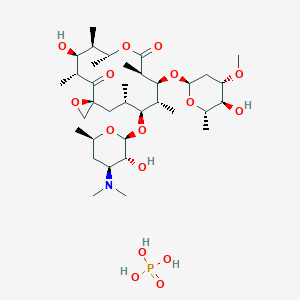
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone, commonly known as DMMP, is a synthetic compound used in various scientific research applications. It is a pyridazinone derivative that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments.
Mechanism Of Action
DMMP inhibits PTP activity by binding to the active site of the enzyme, preventing the dephosphorylation of tyrosine residues on target proteins. This leads to the activation of various signaling pathways, including the insulin signaling pathway, which is essential for glucose homeostasis and energy metabolism.
Biochemical And Physiological Effects
DMMP has been shown to have various biochemical and physiological effects, including the activation of insulin signaling pathways, the inhibition of cancer cell growth, and the suppression of inflammation. DMMP has also been shown to have anti-diabetic effects, reducing blood glucose levels in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One advantage of using DMMP in lab experiments is its potent inhibitory activity against PTPs, making it a useful tool for studying the role of these enzymes in various diseases. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
For research may include the development of more potent and selective PTP inhibitors based on the structure of DMMP, the investigation of DMMP's effects on other signaling pathways, and the evaluation of its safety and efficacy in animal models of disease.
Conclusion:
DMMP is a synthetic compound that exhibits unique biochemical and physiological effects, making it a popular choice for laboratory experiments. Its potent inhibitory activity against PTPs makes it a useful tool for studying the role of these enzymes in various diseases. Further research is needed to fully understand the potential therapeutic applications of DMMP and to develop more potent and selective PTP inhibitors.
Synthesis Methods
DMMP can be synthesized using various methods, including the reaction of 4,5-dichloro-3(2H)-pyridazinone with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.
Scientific Research Applications
DMMP has been used in various scientific research applications, including as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. DMMP has been shown to inhibit the activity of several PTPs, including PTP1B, TCPTP, and SHP-2, making it a useful tool for studying the role of these enzymes in various diseases such as cancer, diabetes, and autoimmune disorders.
properties
CAS RN |
155164-67-3 |
|---|---|
Product Name |
4,5-Dichloro-2-(4-methylbenzoyl)-3(2H)-pyridazinone |
Molecular Formula |
C12H8Cl2N2O2 |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C12H8Cl2N2O2/c1-7-2-4-8(5-3-7)11(17)16-12(18)10(14)9(13)6-15-16/h2-6H,1H3 |
InChI Key |
PWUITIUCEORSLA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Other CAS RN |
155164-67-3 |
synonyms |
4,5-dichloro-2-(4-methylbenzoyl)pyridazin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















